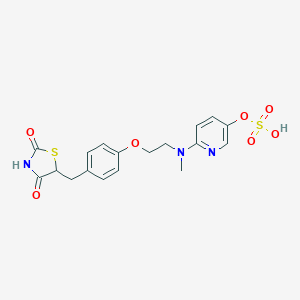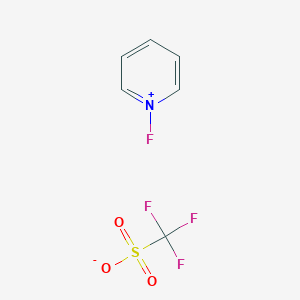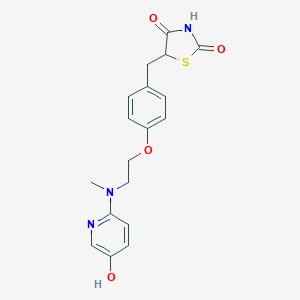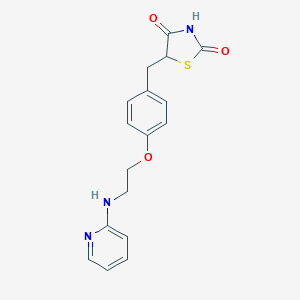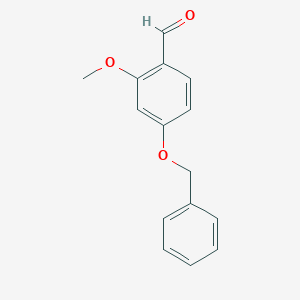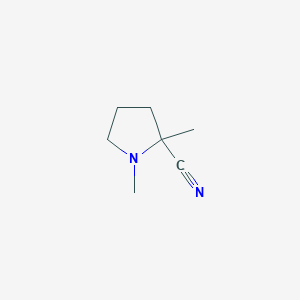
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for detecting DNA damage and has been shown to have promising results in various biochemical and physiological assays.
Mécanisme D'action
The mechanism of action of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, involves the selective binding of the compound to damaged DNA. The compound contains a nitro group that can be reduced to a hydroxylamine group in the presence of a reducing agent. This reduction reaction occurs selectively at sites of DNA damage, resulting in the formation of a covalent bond between the compound and the damaged DNA. The covalent bond between the compound and the damaged DNA results in the emission of fluorescence, allowing for the detection of DNA damage.
Effets Biochimiques Et Physiologiques
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound has been shown to be non-toxic and non-carcinogenic, making it a safe tool for studying DNA damage and repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its selectivity for damaged DNA. This compound can selectively bind to damaged DNA, allowing for the detection of DNA damage with high sensitivity and specificity. Additionally, this compound is easy to use and can be incorporated into various assays and experiments.
One of the limitations of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, is its limited applications in vivo. This compound has mainly been used in vitro, and its efficacy in vivo has not been extensively studied. Additionally, this compound may not be suitable for studying certain types of DNA damage, and alternative probes may be needed for these types of studies.
Orientations Futures
There are several future directions for the use of Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- in scientific research. One potential direction is the development of new assays and experiments that incorporate this compound. Additionally, this compound may be used in combination with other probes and techniques to study DNA damage and repair mechanisms. Furthermore, the efficacy of this compound in vivo should be further studied, and alternative probes should be developed for studying certain types of DNA damage. Overall, Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- has great potential for advancing our understanding of DNA damage and repair mechanisms and may have future applications in various fields of scientific research.
Méthodes De Synthèse
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, can be synthesized through a multi-step process involving the reaction of 6-nitro-1H-benzimidazole with formaldehyde and then with benzamide. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)-, has been widely used in scientific research as a fluorescent probe for detecting DNA damage. This compound has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms. Additionally, this compound has been used as a fluorescent probe for detecting protein-protein interactions and protein-DNA interactions.
Propriétés
Numéro CAS |
103706-79-2 |
|---|---|
Nom du produit |
Benzamide, N-((6-nitro-1H-benzimidazol-1-yl)methyl)- |
Formule moléculaire |
C15H12N4O3 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N-[(6-nitrobenzimidazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(11-4-2-1-3-5-11)17-10-18-9-16-13-7-6-12(19(21)22)8-14(13)18/h1-9H,10H2,(H,17,20) |
Clé InChI |
GGNSDCJNCSNCFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
103706-79-2 |
Synonymes |
N-((6-Nitro-1H-benzimidazol-1-yl)methyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



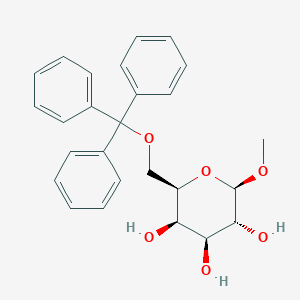
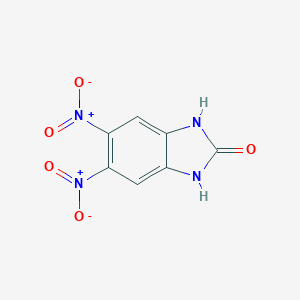
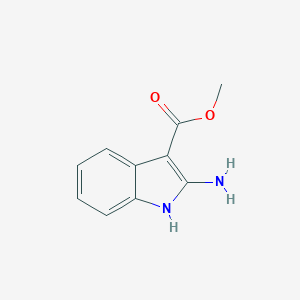
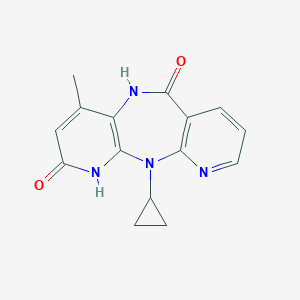
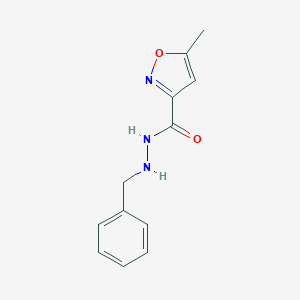
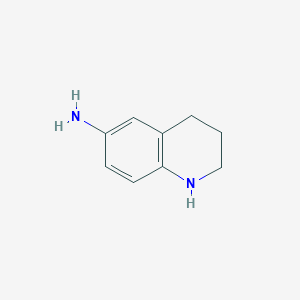
![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
